molecular formula C12H13NO2S B14915640 2-((4-Hydroxyphenyl)thio)-N-(prop-2-yn-1-yl)propanamide

2-((4-Hydroxyphenyl)thio)-N-(prop-2-yn-1-yl)propanamide

Cat. No.: B14915640
M. Wt: 235.30 g/mol
InChI Key: ODYBCTLBFSXNCH-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a propanamide backbone with a 4-hydroxyphenylthio group at the α-position and a propargyl (prop-2-yn-1-yl) substituent on the amide nitrogen. Its molecular formula is C₁₂H₁₃NO₂S, with a molecular weight of 251.3 g/mol.

Properties

Molecular Formula

C12H13NO2S

Molecular Weight

235.30 g/mol

IUPAC Name

2-(4-hydroxyphenyl)sulfanyl-N-prop-2-ynylpropanamide

InChI

InChI=1S/C12H13NO2S/c1-3-8-13-12(15)9(2)16-11-6-4-10(14)5-7-11/h1,4-7,9,14H,8H2,2H3,(H,13,15)

InChI Key

ODYBCTLBFSXNCH-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC#C)SC1=CC=C(C=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Hydroxyphenyl)thio)-N-(prop-2-yn-1-yl)propanamide typically involves the reaction of 4-hydroxythiophenol with propargyl bromide to form the intermediate 4-(prop-2-yn-1-ylthio)phenol. This intermediate is then reacted with propanoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((4-Hydroxyphenyl)thio)-N-(prop-2-yn-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The thioether linkage can be reduced to form thiol derivatives.

    Substitution: The propanamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted amides or esters.

Scientific Research Applications

2-((4-Hydroxyphenyl)thio)-N-(prop-2-yn-1-yl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((4-Hydroxyphenyl)thio)-N-(prop-2-yn-1-yl)propanamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Key Features :

  • 4-Hydroxyphenylthio Group: Provides hydrogen-bonding capability via the phenolic -OH, enhancing solubility in polar solvents .
  • Thioether Linkage : The sulfur atom may improve metabolic stability compared to ethers or esters .

Synthesis: Likely synthesized via nucleophilic substitution between 2-chloropropanamide, 4-hydroxyphenylthiol, and propargylamine under basic conditions (e.g., sodium in ethanol), analogous to methods in .

Comparative Analysis with Structural Analogs

Substituent Variations on the Amide Nitrogen

Compound Name Nitrogen Substituent Molecular Weight (g/mol) Key Properties Reference
Target Compound Prop-2-yn-1-yl (propargyl) 251.3 Enhanced reactivity via alkyne; potential for targeted interactions
N-[2-[(4-Hydroxyphenyl)thio]ethyl]propanamide Ethyl 239.3 Reduced steric hindrance; lower logP compared to propargyl
N-(4-Methoxyphenyl)sulfonyl derivatives (8i–8l) Piperidinyl-oxadiazole 516–546 Bulky heterocycles improve binding affinity but reduce solubility
Z1262422554 (Triazole derivative) 3-Fluoro-4-methylphenyl 338.2 Fluorine enhances metabolic stability; triazole offers hydrogen bonding

Key Insights :

  • The propargyl group in the target compound balances steric bulk and reactivity, unlike ethyl (simpler) or piperidinyl-oxadiazole (complex) substituents .

Variations in the Thioether/Aromatic Region

Compound Name Thioether/Aromatic Group Key Properties Reference
Target Compound 4-Hydroxyphenylthio Phenolic -OH enables hydrogen bonding; moderate lipophilicity (logP ~2.5)
2-(4-Methoxybenzenethio)propanamide 4-Methoxyphenylthio Methoxy group increases electron density; higher logP (~3.0)
N-{4-[(Acetylamino)sulfonyl]phenyl}-... 4-Aminophenylthio + sulfonamide Sulfonamide enhances acidity (pKa ~6.5); polar interactions dominate
3-((3,3,3-Trifluoropropyl)thio)propanamide Trifluoropropylthio Strong electron-withdrawing effects; high metabolic stability

Key Insights :

  • The 4-hydroxyphenylthio group offers a balance between polarity (solubility) and lipophilicity (membrane permeability) compared to methoxy (more lipophilic) or sulfonamide (more polar) analogs .
  • Trifluoropropylthio derivatives prioritize stability over hydrogen-bonding capacity, making them suitable for harsh biological environments .

Physicochemical and Spectral Data Comparison

Property Target Compound 2-(4-Methoxybenzenethio)propanamide Z1262422554
Molecular Weight 251.3 g/mol 213.3 g/mol 338.2 g/mol
Melting Point Not reported 142–144°C (analog) 134–136°C (analog)
ESI-MS (m/z) [M+H]⁺: 252.1 (calculated) Not reported [M+H]⁺: 338.2
1H NMR (δ) Propargyl: ~2.2 ppm (CH₂) Methoxy: ~3.8 ppm (OCH₃) Fluorine: ~7.1 ppm (Ar-F)

Biological Activity

The compound 2-((4-Hydroxyphenyl)thio)-N-(prop-2-yn-1-yl)propanamide is a synthetic derivative characterized by its unique thioether and propargyl amide functionalities. This article delves into its biological activities, particularly focusing on its potential as an enzyme inhibitor and its antifungal properties.

Chemical Structure and Synthesis

The synthesis of 2-((4-Hydroxyphenyl)thio)-N-(prop-2-yn-1-yl)propanamide involves the reaction of 4-hydroxyphenylthio derivatives with propargyl amines. The resulting compound features a thioether linkage, which is crucial for its biological activity.

Enzyme Inhibition

Recent studies have highlighted the potential of compounds bearing phenolic and thioether groups as inhibitors of key enzymes involved in various diseases. Specifically, the compound has shown promise as an acetylcholinesterase (AChE) inhibitor, which is significant in the context of neurodegenerative diseases such as Alzheimer's.

Table 1: AChE Inhibition Potency

CompoundKi Value (nM)
2-((4-Hydroxyphenyl)thio)-N-(prop-2-yn-1-yl)propanamide22.13 ± 1.96
Reference Compound (TAC)40.76

The Ki value indicates that this compound exhibits strong inhibition against AChE, comparable to established inhibitors, suggesting its potential utility in therapeutic applications targeting cholinergic dysfunctions .

Antifungal Activity

In addition to its role as an enzyme inhibitor, this compound has demonstrated notable antifungal properties. It was tested against Phytophthora capsici , a plant pathogen, where it exhibited significant fungicidal activity.

Table 2: Antifungal Activity Against Phytophthora capsici

CompoundEC50 Value (μg/mL)
2-((4-Hydroxyphenyl)thio)-N-(prop-2-yn-1-yl)propanamide1.30
Isopropyl Carbamate Derivative0.078

The EC50 value indicates that the compound is effective at low concentrations, making it a candidate for further development as a fungicide .

Case Studies

A study conducted on various phenolic compounds indicated that those with thioether linkages exhibited enhanced biological activities compared to their non-thioether counterparts. The specific case of 2-((4-Hydroxyphenyl)thio)-N-(prop-2-yn-1-yl)propanamide underlines the importance of structural modifications in optimizing biological efficacy.

In another research effort, derivatives of this compound were synthesized and evaluated for their AChE inhibitory effects, yielding promising results that support further exploration into their mechanisms of action and potential therapeutic uses .

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